2-Chloro-3-(trifluoromethyl)pyrazine

Descripción general

Descripción

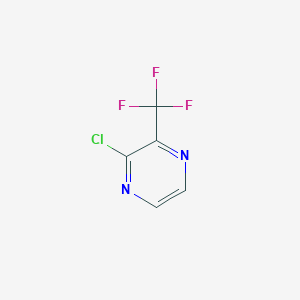

2-Chloro-3-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C5H2ClF3N2. It is a colorless liquid that is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyrazine ring, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine typically involves the reaction of 2-chloropyrazine with trifluoromethylating agents under controlled conditions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and minimizes by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-3-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides under mild conditions.

Oxidation: The compound can be oxidized to form pyrazine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at room temperature.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyrazines with various functional groups.

Oxidation: Formation of pyrazine N-oxides.

Reduction: Formation of reduced pyrazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-Chloro-3-(trifluoromethyl)pyrazine serves as an important building block in the synthesis of complex organic molecules. It is frequently used to create pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions. The trifluoromethyl group enhances the stability and reactivity of the compound, making it suitable for synthesizing derivatives with enhanced properties .

Biological Research

Enzyme Inhibitors and Receptor Ligands

In biological studies, this compound is employed to investigate enzyme inhibitors and receptor ligands. Its structural characteristics allow it to interact effectively with biological targets, leading to modulation of their activity. Notably, it acts as a GPR119 agonist, which has implications for diabetes management by enhancing insulin secretion in response to glucose .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its efficacy in inhibiting the growth of these pathogens suggests potential applications in treating infections caused by resistant strains .

Agricultural Applications

Fungicidal Activity

The compound has shown promise as a fungicide. Studies indicate that derivatives of this compound possess significant fungicidal activity against plant diseases such as gray mold and barley powdery mildew. The trifluoromethyl group enhances the biological activity compared to other similar compounds, making it a candidate for developing new agricultural fungicides .

Industrial Uses

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals that require specific properties such as high thermal stability and resistance to chemical degradation. This makes it valuable in formulating materials for various applications, including coatings and plastics .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(trifluoromethyl)pyrazine is primarily based on its ability to interact with biological targets through its chloro and trifluoromethyl groups. These groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in electron transfer processes, affecting cellular redox states and signaling pathways .

Comparación Con Compuestos Similares

- 2-Chloro-5-(trifluoromethyl)pyrazine

- 3-Chloro-6-(trifluoromethyl)pyridazine

- 5-Chloro-2-(trifluoromethyl)pyridine

- 2-Chloro-3-(trifluoromethyl)pyridine

Comparison: 2-Chloro-3-(trifluoromethyl)pyrazine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyrazine ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it offers distinct advantages in terms of stability and ease of functionalization, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

2-Chloro-3-(trifluoromethyl)pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyrazine ring. This structure contributes to its unique chemical properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a GPR119 agonist . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose metabolism and insulin secretion. Agonism of this receptor can lead to enhanced insulin release in response to glucose, making it a potential therapeutic target for diabetes management .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's efficacy in inhibiting the growth of these pathogens suggests its potential application in treating infections caused by resistant strains .

Anticancer Properties

In vitro studies have indicated that derivatives of pyrazines, including this compound, can exhibit anticancer activity. For instance, compounds with similar structures have been tested against colon cancer cell lines (HCT-116 and HT-29), showing significant antiproliferative effects . The mechanism behind this activity may involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the exact pathways involved.

Case Studies and Research Findings

- GPR119 Agonism : A study highlighted the potential of this compound as an effective GPR119 agonist, which could lead to increased insulin secretion and improved glycemic control in diabetic models .

- Antimicrobial Efficacy : In an evaluation of various pyrazine derivatives, this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) reported as low as 3.91 µg/mL against Mycobacterium tuberculosis .

- Cytotoxicity Studies : Research assessing cytotoxic effects on human cancer cell lines indicated that compounds similar to this compound exhibited IC50 values ranging from 29.77 μg/mL to 40.54 μg/mL, suggesting a promising anticancer profile .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-chloro-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNHOYJCHUHVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443971 | |

| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191340-90-6 | |

| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.